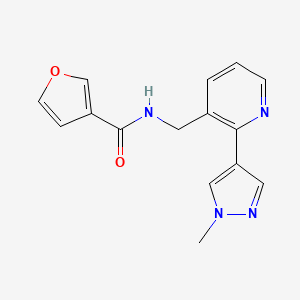

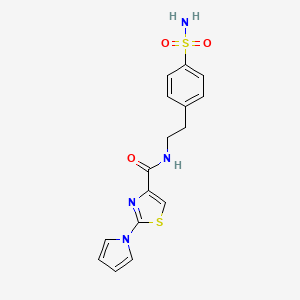

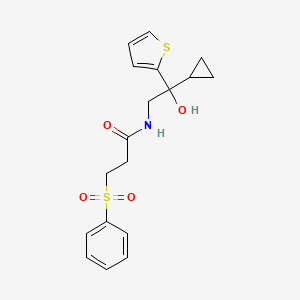

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural motifs, such as furan carboxamide groups and pyrazole rings, which are relevant to the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds, such as N-(3-furanyl)pyrrolecarboxamides and N-(3-furanyl)pyrazolecarboxamides, involves starting from furan-3-carboxylic acid. The process includes directed ortho lithiation, functionalization of the 2-position, and subsequent cross-coupling reactions. These steps are crucial for the formation of the furanamine intermediates, which are then acylated with acid chlorides to yield the target compounds . This synthesis route may be similar to the one used for the compound of interest, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and MS data . These techniques are essential for assigning the structures of synthesized compounds, and it is likely that similar methods were used to determine the structure of "this compound". The presence of a pyrazole ring and a furan carboxamide moiety in the compound suggests that it may exhibit interesting electronic and steric properties that could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The acid-catalyzed transformations of related compounds have been studied, revealing that the furan ring can undergo opening and lead to the formation of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives . These transformations indicate that the furan ring in the compound of interest may also be susceptible to similar reactions under acidic conditions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds can be inferred. The related compounds exhibit moderate to good antibacterial, anti-inflammatory, and antioxidant activities . These activities suggest that the compound of interest may also possess similar properties, making it a potential candidate for biological applications. Molecular docking studies with enzymes such as cyclooxygenase could provide insights into the probable binding model and the compound's mechanism of action .

Applications De Recherche Scientifique

Synthesis and Derivative Formation

N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, a compound related to the one , has been synthesized and alkylated to afford N-alkylated products. These products have been used to create a range of derivatives, including 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which have potential applications in various fields of chemistry and drug discovery (El-Essawy & Rady, 2011).

Amplification of Phleomycin

Compounds structurally related to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide have been investigated for their role in amplifying the effect of phleomycin, an antibiotic, against Escherichia coli. This application is crucial in enhancing the efficacy of existing antibiotics, which is increasingly important in the age of antibiotic resistance (Brown & Cowden, 1982).

Antiprotozoal Agents

Derivatives of compounds similar to this compound have shown promise as antiprotozoal agents. These compounds have exhibited significant in vitro and in vivo activities against parasites, suggesting potential applications in the treatment of protozoal infections (Ismail et al., 2004).

Antibacterial Activity

Certain pyrazolopyridine derivatives, which are structurally related to the compound , have demonstrated antibacterial activity against various strains of bacteria. This suggests potential applications in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

Antimicrobial Activity of Chitosan Schiff Bases

Chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives, related to the compound of interest, have been explored for their antimicrobial activity. These compounds have shown potential against both gram-negative and gram-positive bacteria as well as fungi, indicating their potential in antimicrobial applications (Hamed et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes likeNicotinamide phosphoribosyltransferase (NAMPT) and p70S6Kβ . These enzymes play crucial roles in various biological processes, including metabolism and cell growth.

Mode of Action

It’s known that similar compounds interact with their targets by binding to the active site of the enzyme, leading to changes in the enzyme’s activity . For instance, a compound with a similar structure was found to have a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may influence pathways related toNAD+ salvage and cell growth . The downstream effects could include changes in cellular metabolism and proliferation.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could influence their bioavailability.

Result of Action

Similar compounds have shown significant activity against certain diseases . For instance, a compound with a similar structure showed potent in vitro antipromastigote activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-19-9-13(8-18-19)14-11(3-2-5-16-14)7-17-15(20)12-4-6-21-10-12/h2-6,8-10H,7H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLZPHGDJKZIOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NZ)-N-[1-adamantyl(phenyl)methylidene]hydroxylamine](/img/structure/B2508540.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide](/img/structure/B2508541.png)

![8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508548.png)

![2-(2-chloro-6-fluorobenzyl)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2508550.png)

![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2508554.png)